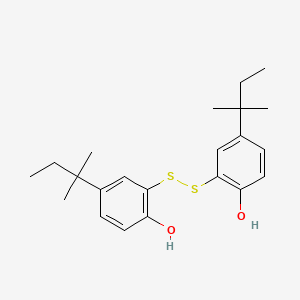

Dithiobis(4-(1,1-dimethylpropyl)phenol)

Description

BenchChem offers high-quality Dithiobis(4-(1,1-dimethylpropyl)phenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dithiobis(4-(1,1-dimethylpropyl)phenol) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

32074-74-1 |

|---|---|

Molecular Formula |

C22H30O2S2 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

2-[[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]disulfanyl]-4-(2-methylbutan-2-yl)phenol |

InChI |

InChI=1S/C22H30O2S2/c1-7-21(3,4)15-9-11-17(23)19(13-15)25-26-20-14-16(10-12-18(20)24)22(5,6)8-2/h9-14,23-24H,7-8H2,1-6H3 |

InChI Key |

RZAPFEWZXAKCHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)C(C)(C)CC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dithiobis 4 1,1 Dimethylpropyl Phenol

Established Synthetic Routes for Phenolic Antioxidants

The synthesis of phenolic antioxidants, including the precursor to the title compound, typically begins with the alkylation of a phenol (B47542). The most common method for preparing alkylated phenols is the Friedel-Crafts alkylation. wikipedia.org For the synthesis of 4-(1,1-dimethylpropyl)phenol, the key precursor, phenol is reacted with an alkylating agent such as 2-methyl-2-butene (B146552) (an amylene) or tert-amyl alcohol in the presence of an acid catalyst.

The reaction mechanism involves the protonation of the alkene or alcohol to form a stable tertiary carbocation (the tert-amyl cation). This electrophile then attacks the electron-rich phenol ring. The substitution pattern (ortho, para, or di-substitution) is influenced by the choice of catalyst, solvent, and reaction temperature. To favor the formation of the para-substituted product, 4-(1,1-dimethylpropyl)phenol, sterically demanding catalysts or specific temperature controls are often employed.

Beyond simple alkylation, other general synthetic strategies for phenolic antioxidants include:

Esterification and Etherification: The phenolic hydroxyl group can be converted into an ester or ether to modify its solubility and stability. nih.gov

Mannich-type Reactions: Introduction of aminomethyl groups onto the phenolic ring.

Polymerization: Phenolic monomers can be polymerized to create high molecular weight antioxidants with reduced volatility and improved compatibility with polymer matrices. mdpi.com

Targeted Synthesis of Dithiobis(4-(1,1-dimethylpropyl)phenol) and Analogues

The direct synthesis of Dithiobis(4-(1,1-dimethylpropyl)phenol) involves the coupling of two molecules of 4-(1,1-dimethylpropyl)phenol via a disulfide bridge. This is typically achieved by reacting the precursor phenol with a sulfurizing agent. A well-established method for creating such a 4,4'-dithiobis linkage in hindered phenols is the reaction with sulfur monochloride (S₂Cl₂). google.com

The proposed synthesis for Dithiobis(4-(1,1-dimethylpropyl)phenol) is analogous to the synthesis of similar compounds like 4,4'-dithiobis(2,6-di-t-butylphenol). google.com The reaction proceeds by electrophilic substitution, where the sulfur monochloride reacts with two equivalents of the 4-substituted phenol at the position para to the hydroxyl group. In this case, since the para position is already occupied by the 1,1-dimethylpropyl group, the reaction would theoretically not proceed at the 4-position as the name suggests. A more plausible structure for a dithiobisphenol derived from 4-(1,1-dimethylpropyl)phenol would involve sulfur bridging at the ortho positions (C2), resulting in 2,2'-dithiobis(4-(1,1-dimethylpropyl)phenol).

However, following the nomenclature in the subject, the synthesis of a 4,4'-dithiobisphenol requires a starting material that is unsubstituted at the para position. For a compound like 4,4'-Dithiobis(2-(1,1-dimethylpropyl)phenol) , the synthesis would start from 2-(1,1-dimethylpropyl)phenol.

A general procedure involves dissolving the precursor phenol in a suitable inert solvent, such as acetonitrile (B52724) or a hydrocarbon, and then adding a catalyst if required. google.com Sulfur monochloride is then added dropwise, typically at a low temperature (e.g., below 0 °C) to control the exothermic reaction and minimize side-product formation. The reaction mixture is stirred for a period ranging from a few hours to a full day to ensure completion. google.com

Table 1: Illustrative Reaction Parameters for the Synthesis of Dithiobisphenols

| Parameter | Condition | Rationale/Effect on Synthesis | Reference |

| Sulfurizing Agent | Sulfur Monochloride (S₂Cl₂), Sulfur Dichloride (SCl₂) | S₂Cl₂ directly introduces the disulfide bridge. SCl₂ can also be used, sometimes leading to monosulfide bridges as well. | google.com |

| Catalyst | Iron powder, Ferric Chloride (FeCl₃), other Lewis acids | Catalyzes the electrophilic substitution on the phenol ring, potentially increasing yield and reaction rate. | google.com |

| Solvent | Acetonitrile, Heptane, Toluene | An inert solvent is required to dissolve reactants and facilitate heat transfer. Choice can influence reaction rate and product solubility. | google.com |

| Temperature | -25 °C to 25 °C | Low temperatures are preferred to control the reaction's exothermicity and improve selectivity, reducing the formation of polysulfides and other byproducts. | google.com |

| Reaction Time | 1 to 24 hours | Sufficient time is needed for the reaction to proceed to completion. Progress is often monitored by techniques like TLC. | google.com |

This table is generated based on analogous synthetic procedures for similar compounds.

Strategies for Structural Modification and Functionalization

The structure of Dithiobis(4-(1,1-dimethylpropyl)phenol) offers several sites for chemical modification to fine-tune its physical and chemical properties. These strategies aim to enhance antioxidant efficacy, improve solubility in specific media, or introduce new functionalities.

Modification of the Phenolic Hydroxyl Groups:

Esterification: Reacting the -OH groups with carboxylic acids or their derivatives (e.g., acyl chlorides) produces esters. This can increase the molecule's lipophilicity and thermal stability. nih.gov

Etherification: Conversion of the -OH groups to ethers using alkyl halides can alter solubility and reduce the reactivity of the phenolic proton.

Modification of the Aromatic Ring:

Further Alkylation: Introducing additional alkyl groups at the vacant ortho positions (C2 and C6) can increase steric hindrance around the hydroxyl group. This steric hindrance is crucial for the stability of the resulting phenoxy radical, which can enhance radical-trapping antioxidant activity.

Introduction of Nitrogen Heterocycles: Replacing the phenyl ring with nitrogen-containing rings like pyridine (B92270) or pyrimidine (B1678525) has been explored as a strategy to create more stable and highly reactive antioxidants. acs.org

Modification of the Disulfide Bridge:

Oxidation/Reduction: The disulfide bridge can be reduced to two thiol (-SH) groups or oxidized to higher oxidation states of sulfur.

Varying the Sulfur Chain Length: Using different sulfurizing agents could potentially create bridges with more than two sulfur atoms (polysulfides), which would alter the molecule's geometry and antioxidant properties.

Purification and Isolation Techniques for Synthetic Products

Following the synthesis, the crude product mixture contains the desired dithiobisphenol, unreacted starting materials, catalyst residues, and various byproducts. A multi-step purification process is therefore essential to isolate the target compound with high purity.

Initial Work-up: The reaction is typically quenched by adding water or a dilute acid to deactivate the catalyst and wash away water-soluble impurities. The organic phase, containing the product, is then separated. prepchem.com

Crystallization: This is a primary technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is soluble, and then allowed to cool slowly. The pure product crystallizes out, leaving impurities in the mother liquor. The choice of solvent is critical; common choices for phenolic compounds include heptane, ethanol, or mixtures like chloroform/water. prepchem.com

Chromatography: For more challenging separations or to achieve very high purity, chromatographic methods are employed.

Column Chromatography: The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or solvent gradient (mobile phase) is used to elute the components at different rates based on their polarity and affinity for the stationary phase. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): A more advanced and efficient version of column chromatography, often used for final purification or analysis. Reverse-phase HPLC (RP-HPLC) is particularly common for separating phenolic compounds. nih.gov

Table 2: Comparison of Purification Techniques for Dithiobisphenols

| Technique | Principle | Advantages | Disadvantages |

| Crystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Cost-effective, scalable for large quantities, can yield very pure product. | Can be time-consuming, may result in product loss in the mother liquor, requires a suitable solvent. |

| Solvent Washing | Partitioning of impurities between the product (often in an organic solvent) and an immiscible washing solvent (e.g., water). | Simple, quick, effective for removing inorganic salts and highly polar/non-polar impurities. | Limited separation capability for compounds with similar solubility. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a mobile phase passes through. | Highly versatile, can separate complex mixtures, adaptable to different scales. | Can be labor-intensive, requires significant amounts of solvent, potential for product loss on the column. |

| HPLC | High-resolution separation based on partitioning between a mobile phase and a tightly packed stationary phase. | Excellent separation efficiency and purity, fast, automated, good for analysis and small-scale purification. nih.gov | Expensive equipment, limited scalability for bulk purification, requires specialized knowledge. |

Elucidation of Antioxidant and Stabilizing Mechanisms in Dithiobis 4 1,1 Dimethylpropyl Phenol

Radical Scavenging Mechanisms and Pathways

The primary antioxidant function of Dithiobis(4-(1,1-dimethylpropyl)phenol) lies in its capacity to interrupt the chain reactions of free radicals, which are highly reactive species that can cause significant degradation of materials. This is achieved through several key mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and direct radical neutralization.

Hydrogen Atom Transfer (HAT) Kinetics and Thermodynamics

The phenolic hydroxyl (-OH) groups present in Dithiobis(4-(1,1-dimethylpropyl)phenol) are crucial for its radical scavenging activity via the Hydrogen Atom Transfer (HAT) mechanism. In this process, the phenolic antioxidant donates its labile hydrogen atom to a free radical (R•), thereby neutralizing it and forming a stable phenoxyl radical (ArO•). This reaction is generally very fast and is a primary pathway for the deactivation of damaging radicals.

Table 1: General Parameters for Hydrogen Atom Transfer (HAT) in Phenolic Antioxidants

| Parameter | Description | Significance for Dithiobis(4-(1,1-dimethylpropyl)phenol) |

| Bond Dissociation Enthalpy (BDE) | The energy required to break the O-H bond homolytically. | A lower BDE indicates a more readily donated hydrogen atom, enhancing radical scavenging efficiency. The electronic and steric effects of the substituents influence the BDE. |

| Reaction Rate Constant (kHAT) | The speed at which the hydrogen atom is transferred to a free radical. | A high kHAT is desirable for effective antioxidant action, allowing for rapid neutralization of radicals before they can cause damage. |

| Phenoxyl Radical Stability | The thermodynamic stability of the radical formed after hydrogen donation. | The tert-amyl groups provide steric hindrance, which contributes to the stability of the phenoxyl radical, preventing it from propagating further radical reactions. |

Single Electron Transfer (SET) Mechanisms

In addition to HAT, phenolic antioxidants can also operate through a Single Electron Transfer (SET) mechanism. In this pathway, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical species. This is often followed by a proton transfer (PT) to yield the final products. The feasibility of the SET mechanism is dependent on the ionization potential (IP) of the antioxidant and the electron affinity of the radical.

For Dithiobis(4-(1,1-dimethylpropyl)phenol), the electron-donating nature of the alkyl and hydroxyl substituents on the aromatic ring can facilitate the SET process. The disulfide bridge may also play a role in the electronic properties of the molecule, influencing its ability to donate an electron. Computational studies on similar phenolic compounds have explored the energetics of SET pathways, though specific experimental data for the title compound are scarce.

Direct Radical Neutralization Processes

Direct radical neutralization can be considered an overarching term for the outcomes of HAT and SET mechanisms, where a reactive free radical is rendered inactive. The phenoxyl radical formed from Dithiobis(4-(1,1-dimethylpropyl)phenol) is a key intermediate in this process. Due to its steric hindrance and resonance stabilization, this phenoxyl radical is significantly less reactive than the initial free radicals it scavenges.

These stabilized phenoxyl radicals can undergo further reactions that lead to non-radical products, effectively terminating the degradation cycle. This may involve dimerization or reaction with another radical species.

Role of the Disulfide Bridge in Redox Cycling and Antioxidant Regeneration

The disulfide bridge (-S-S-) in Dithiobis(4-(1,1-dimethylpropyl)phenol) introduces a unique and crucial element to its antioxidant capabilities. This functional group can participate in redox reactions, potentially allowing for the regeneration of the antioxidant's radical-scavenging capacity.

The disulfide bond can be reversibly reduced to two thiol (-SH) groups. These thiols are themselves effective radical scavengers. This redox activity suggests a potential for a synergistic interplay between the phenolic and the sulfur-containing moieties of the molecule. For instance, the thiol form could be oxidized back to the disulfide while reducing a phenoxyl radical back to its active phenolic form, creating a regenerative cycle.

While the precise mechanisms and efficiency of this redox cycling in the context of polymer stabilization are not extensively documented for this specific molecule, the presence of the disulfide linkage suggests a more complex and potentially more robust antioxidant system compared to simple hindered phenols.

Mechanisms of Material Degradation Inhibition in Polymeric Systems

The primary application of Dithiobis(4-(1,1-dimethylpropyl)phenol) is as a stabilizer in polymeric materials, where it plays a critical role in preventing degradation caused by various environmental stressors, most notably heat and oxygen.

Prevention of Thermo-Oxidative Degradation

Polymers, when exposed to heat and oxygen, undergo a process known as thermo-oxidative degradation. This process is a free-radical chain reaction that leads to the cleavage of polymer chains (chain scission) or the formation of cross-links, both of which result in the deterioration of the material's mechanical and physical properties.

Dithiobis(4-(1,1-dimethylpropyl)phenol) effectively inhibits this degradation by acting as a primary antioxidant. During the initiation and propagation steps of the thermo-oxidative process, alkyl (P•) and peroxy (POO•) radicals are formed on the polymer backbone. The phenolic antioxidant intercepts these radicals by donating a hydrogen atom, as described in the HAT mechanism.

The general scheme for the inhibition of thermo-oxidative degradation is as follows:

Initiation: Heat, shear, or impurities lead to the formation of polymer radicals (P•).

Propagation:

P• + O2 → POO•

POO• + PH → POOH + P•

Inhibition by Dithiobis(4-(1,1-dimethylpropyl)phenol) (ArOH):

POO• + ArOH → POOH + ArO•

P• + ArOH → PH + ArO•

The resulting phenoxyl radical (ArO•) is stabilized and does not readily participate in further chain propagation, thus breaking the degradation cycle. The presence of the disulfide bridge may also contribute to the decomposition of hydroperoxides (POOH), which are unstable intermediates that can decompose to form more radicals. This dual functionality of radical scavenging and hydroperoxide decomposition would make Dithiobis(4-(1,1-dimethylpropyl)phenol) a particularly effective stabilizer.

Photodegradation Stabilization Mechanisms

The photostabilization of polymers by dithiobis(4-(1,1-dimethylpropyl)phenol) involves a multifaceted mechanism rooted in the inherent chemical functionalities of the molecule. As a sulfur-containing hindered phenol (B47542), it can interrupt the complex auto-oxidation cycle initiated by ultraviolet (UV) radiation. The degradation of most polymers under UV exposure is a photo-oxidative process that leads to the breaking of polymer chains, the formation of radical species, and a reduction in molecular weight, ultimately causing the deterioration of mechanical properties. nih.govnih.gov

The primary role of dithiobis(4-(1,1-dimethylpropyl)phenol) in mitigating photodegradation is attributed to its ability to act as a radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to reactive peroxy radicals (ROO•) and alkyl radicals (R•) that are formed during the photo-oxidation of the polymer. This action neutralizes the radicals and prevents them from propagating the degradation chain reactions.

Furthermore, the disulfide (-S-S-) linkage within the molecule plays a crucial role as a hydroperoxide decomposer. Hydroperoxides (ROOH) are key intermediates in the photo-oxidation process, and their decomposition into reactive radicals is a major contributor to polymer degradation. The sulfur atom in the disulfide bridge can react with and decompose these hydroperoxides into non-radical, inert products, thus preventing the formation of further radicals. adeka-pa.eu This dual functionality of radical scavenging and hydroperoxide decomposition within the same molecule contributes to its effectiveness as a photostabilizer.

The transformation of the sulfur-containing groups during the stabilization process is a key aspect of the mechanism. Organic sulfides and disulfides are known to be oxidized to sulfoxides and thiosulfinate esters by hydroperoxides. These initial oxidation products can then undergo further thermal or photochemical reactions to form species like sulfenic acids (RSOH) and thiosulfoxylic acids (RSSOH), which are also capable of catalytically decomposing hydroperoxides. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Dithiobis(4-(1,1-dimethylpropyl)phenol). It provides detailed information about the chemical environment of each atom, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the confirmation of the covalent framework and the connectivity of the constituent parts.

For a molecule with the complexity of Dithiobis(4-(1,1-dimethylpropyl)phenol), one-dimensional (1D) NMR spectra can be crowded. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve overlapping signals and definitively assign them.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenol (B47542) ring, the hydroxyl (-OH) proton, and the protons of the 1,1-dimethylpropyl (tert-amyl) group. The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the disulfide-bonded aromatic carbons, the hydroxyl-bearing carbon, the other aromatic carbons, and the distinct carbons of the tert-amyl substituent.

COSY: This 2D technique would show correlations between protons that are coupled to each other, for instance, between the ethyl group protons within the tert-amyl substituent.

HSQC/HMBC: These 2D experiments correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two to three bonds away (HMBC). These correlations are critical for confirming the substitution pattern on the phenolic rings and the structure of the alkyl side chains.

Hypothetical ¹H and ¹³C NMR Data for Dithiobis(4-(1,1-dimethylpropyl)phenol)

The following table presents hypothetical chemical shift values based on the known effects of substituents on a phenol ring. Actual values would need to be determined experimentally.

| Atom Type | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Rationale |

| Hydroxyl Proton (-OH) | 4.5 - 5.5 | - | Signal is typically broad and its position is concentration-dependent. |

| Aromatic Protons | 6.8 - 7.5 | 115 - 155 | The precise shifts depend on the electronic effects of the -OH and -SS- groups. |

| Quaternary Carbon (tert-amyl) | - | 35 - 45 | Carbon atom with no attached protons. |

| Methylene (B1212753) Protons (-CH₂) | 1.5 - 1.7 | 30 - 40 | Protons of the ethyl part of the tert-amyl group. |

| Methyl Protons (-CH₃) | 0.6 - 1.3 | 10 - 30 | Protons of the three methyl groups in the tert-amyl substituent. |

Given that similar phenolic compounds are utilized as antioxidants and stabilizers in polymers, solid-state NMR (ssNMR) would be a powerful technique to study the interactions of Dithiobis(4-(1,1-dimethylpropyl)phenol) within a polymer matrix. Unlike solution-state NMR, ssNMR provides information on the conformation, dynamics, and spatial proximity of the molecule in its solid, functional environment. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of the less abundant ¹³C nuclei and provide insights into the mobility of the compound within the host polymer, which is crucial for understanding its stabilization mechanism.

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of Dithiobis(4-(1,1-dimethylpropyl)phenol) and for deducing its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the compound's elemental formula. For Dithiobis(4-(1,1-dimethylpropyl)phenol) (C₂₂H₃₀O₂S₂), the expected monoisotopic mass would be precisely measured to distinguish it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This provides invaluable structural information. For Dithiobis(4-(1,1-dimethylpropyl)phenol), the most anticipated fragmentation pathway would be the cleavage of the disulfide (S-S) bond, which is the weakest bond in the molecule. This would result in a prominent fragment ion corresponding to the 4-(1,1-dimethylpropyl)thiophenol radical cation. Further fragmentation of the tert-amyl group would also be expected. Analysis of these fragments helps to piece together the original structure and confirm the identity of the compound. For instance, mass spectral data is available for the related monomer, 4-(1,1-dimethylpropyl)phenol, which shows characteristic fragmentation patterns that can inform the interpretation of the dimer's spectrum. nist.gov

Expected Key Fragmentation Ions in MS/MS of Dithiobis(4-(1,1-dimethylpropyl)phenol)

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Formula | Fragmentation Pathway |

| 414.17 | [C₂₂H₃₀O₂S₂]⁺ | Molecular Ion |

| 207.08 | [C₁₁H₁₅OS]⁺ | Cleavage of the disulfide bond |

| 179.05 | [C₁₀H₁₁S]⁺ | Loss of the ethyl group from the tert-amyl substituent of the thiophenol fragment |

| 135.04 | [C₇H₇S]⁺ | Further fragmentation of the alkyl side chain |

Chromatographic Analysis for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of Dithiobis(4-(1,1-dimethylpropyl)phenol) and for separating it from any unreacted starting materials, byproducts, or potential isomers. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose. nist.govnist.gov

Purity Assessment: In HPLC, a reversed-phase column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would produce a distinct peak at a specific retention time. The area of this peak, relative to the total area of all peaks in the chromatogram, provides a quantitative measure of its purity.

Isomer Separation: The synthesis of Dithiobis(4-(1,1-dimethylpropyl)phenol) could potentially lead to the formation of structural isomers, such as those where the disulfide bridge connects the phenol rings at different positions. Chromatographic methods, particularly high-resolution capillary GC or HPLC, are critical for separating and quantifying these isomers to ensure the quality and consistency of the final product. The choice of column and elution conditions is optimized to achieve baseline separation of all components of interest.

Illustrative Chromatographic Data Table

| Compound | Hypothetical Retention Time (min) | Detection Method | Purpose |

| Dithiobis(4-(1,1-dimethylpropyl)phenol) | 12.5 | UV (e.g., 275 nm) / MS | Main component quantification |

| 4-(1,1-dimethylpropyl)phenol (Monomer) | 6.2 | UV / MS | Impurity check (unreacted starting material) |

| Isomer 1 | 11.8 | UV / MS | Isomeric purity assessment |

| Other Byproducts | Variable | UV / MS | General purity assessment |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry is a premier technique for the analysis of volatile and semi-volatile organic compounds. For phenolic compounds, GC-MS analysis often involves the separation of the analyte from a mixture, followed by its ionization and detection to provide a unique mass spectrum that acts as a chemical fingerprint.

In a typical GC-MS analysis of a high-molecular-weight compound like a dithiobisphenol, a high-temperature capillary column, such as a DB-5ms, would likely be employed. The mass spectrometer would then provide detailed structural information based on the fragmentation pattern of the ionized molecule.

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Value |

| GC System | Agilent 8890 GC or similar |

| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (2 min), ramp to 320 °C at 15 °C/min |

| Carrier Gas | Helium, constant flow |

| MS System | Quadrupole or Time-of-Flight (TOF) Mass Analyzer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-600 m/z |

| Source Temperature | 230 °C |

This table represents a generalized set of parameters for the analysis of phenolic compounds and is not specific to Dithiobis(4-(1,1-dimethylpropyl)phenol) due to a lack of available data.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography is an indispensable tool for the separation, identification, and quantification of non-volatile or thermally labile compounds. It is particularly well-suited for the analysis of larger molecules like dithiobisphenols, which may have limited volatility for GC analysis.

Specific HPLC methods for the quantitative analysis of "Dithiobis(4-(1,1-dimethylpropyl)phenol)" are not detailed in the available scientific literature. However, the analysis of structurally related compounds provides a framework for how such a method would be developed. Reversed-phase HPLC with a C18 column is the most common approach for separating phenolic compounds. Detection is typically achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

For quantitative analysis, a calibration curve would be constructed using certified reference standards of the compound. The concentration in an unknown sample is then determined by comparing its peak area to the calibration curve. Studies on related compounds like 4,4′-thiodiphenol have utilized HPLC-DAD for analysis and quantification. researchgate.net

Table 2: Illustrative HPLC Parameters for Phenolic Compound Analysis

| Parameter | Typical Condition |

| HPLC System | Agilent 1260 Infinity II or similar |

| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Wavelength | 254 nm or based on UV maxima of the analyte |

This table represents a generalized set of parameters for the analysis of phenolic compounds and is not specific to Dithiobis(4-(1,1-dimethylpropyl)phenol) due to a lack of available data.

The development of a robust and validated HPLC method is crucial for the accurate quantification of "Dithiobis(4-(1,1-dimethylpropyl)phenol)" in research and industrial applications, enabling precise monitoring and quality control.

Computational Chemistry and Theoretical Modeling of Dithiobis 4 1,1 Dimethylpropyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a molecule's electronic structure, reactivity, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the molecular orbitals of complex molecules like Dithiobis(4-(1,1-dimethylpropyl)phenol). By calculating the electron density, DFT can provide insights into the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for determining a molecule's reactivity. researchgate.net

For phenolic antioxidants, the HOMO energy is of particular interest as it relates to the molecule's ability to donate an electron to neutralize a free radical. A higher HOMO energy generally indicates a greater ease of electron donation and thus, higher antioxidant activity. The LUMO energy, on the other hand, relates to the molecule's ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. semanticscholar.org

In the context of Dithiobis(4-(1,1-dimethylpropyl)phenol), DFT calculations would likely be performed using a functional such as B3LYP, often paired with a basis set like 6-31G(d,p), to obtain an optimized molecular geometry and the energies of the frontier orbitals. researchgate.net The presence of the sulfur bridge and the bulky tert-amyl groups would be of particular interest in these calculations, as they significantly influence the electronic distribution and steric hindrance around the phenolic hydroxyl groups.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Dithiobis(4-(1,1-dimethylpropyl)phenol)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.5 eV | Relates to the ease of donating a hydrogen atom from the phenolic hydroxyl group. |

| LUMO Energy | -0.8 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 4.7 eV | A smaller gap suggests higher reactivity. |

| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity and intermolecular interactions. |

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from DFT calculations. Actual values would require specific computational studies.

Computational methods, particularly DFT, are also employed to predict the spectroscopic parameters of molecules. This includes vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. longdom.org Theoretical calculations of these spectra can aid in the interpretation of experimental data and confirm the structure of the synthesized compound.

For Dithiobis(4-(1,1-dimethylpropyl)phenol), the calculated IR spectrum would show characteristic peaks for the O-H stretching of the phenolic groups, C-H stretching of the alkyl groups, C=C stretching of the aromatic rings, and the C-S and S-S stretching of the disulfide bridge. The calculated NMR chemical shifts for the hydrogen and carbon atoms would provide a detailed map of the chemical environment of each nucleus in the molecule. longdom.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H | ~3600 | Stretching |

| Aromatic C-H | ~3100 | Stretching |

| Aliphatic C-H | ~2950 | Stretching |

| C=C (Aromatic) | ~1600, ~1500 | Stretching |

| C-S | ~700 | Stretching |

| S-S | ~500 | Stretching |

Note: These are approximate values and can be influenced by the specific computational method and basis set used.

Molecular Dynamics Simulations of Compound-Polymer Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. In the context of Dithiobis(4-(1,1-dimethylpropyl)phenol), which is often used as an antioxidant in polymers, MD simulations can provide critical insights into how the antioxidant molecule interacts with the polymer matrix.

These simulations can model the diffusion of the antioxidant within the polymer, its orientation at polymer interfaces, and the non-covalent interactions (such as van der Waals forces and hydrogen bonding) between the antioxidant and the polymer chains. Understanding these interactions is crucial for predicting the antioxidant's long-term effectiveness and its retention within the polymer.

A typical MD simulation would involve creating a simulation box containing the polymer chains and randomly dispersed antioxidant molecules. The system's trajectory would then be calculated by integrating Newton's laws of motion for all atoms. Analysis of these trajectories can reveal key information about the compatibility and miscibility of the antioxidant with the polymer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Antioxidant Efficiency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For antioxidants, the activity is often the rate constant for scavenging free radicals.

QSAR studies on phenolic antioxidants have shown that their efficiency is often correlated with several molecular descriptors, including:

Electronic parameters: HOMO energy, ionization potential, and bond dissociation enthalpy (BDE) of the phenolic O-H bond. nih.gov

Steric parameters: Molecular volume, surface area, and specific shape indices.

Lipophilicity: The logarithm of the octanol-water partition coefficient (logP), which describes the compound's solubility characteristics. nih.gov

In the case of Dithiobis(4-(1,1-dimethylpropyl)phenol), a QSAR model could be developed by correlating its experimentally determined antioxidant activity with a set of calculated molecular descriptors. researchgate.netmdpi.com Such models can be used to predict the antioxidant efficiency of new, structurally related compounds, thereby guiding the design of more effective antioxidants. mdpi.com

Table 3: Relevant Molecular Descriptors for QSAR Modeling of Antioxidant Activity

| Descriptor | Description | Relevance to Antioxidant Activity |

| Bond Dissociation Enthalpy (BDE) | The energy required to break the O-H bond homolytically. | A lower BDE facilitates hydrogen atom transfer to a radical. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | A lower IP suggests a better electron-donating ability. |

| LogP | A measure of the compound's lipophilicity. | Influences the antioxidant's distribution in multiphase systems like emulsions or biological membranes. |

| Molecular Volume | The volume occupied by the molecule. | Affects the diffusion and accessibility of the antioxidant to radical species. |

Applications in Polymer and Materials Science Research

Efficacy as a Stabilizer in Various Polymer Matrices

There is a lack of published studies evaluating the effectiveness of Dithiobis(4-(1,1-dimethylpropyl)phenol) as a stabilizer in specific polymer matrices.

Polyolefins (e.g., Polyethylene (B3416737), Polypropylene)

No data from controlled studies detailing the performance of Dithiobis(4-(1,1-dimethylpropyl)phenol) in polyethylene or polypropylene (B1209903) was found. Such studies would typically involve measuring the melt flow index (MFI) and oxidative induction time (OIT) to assess the stabilizer's ability to protect the polymer during processing and service life.

Rubbers and Elastomers

While p-tert-amylphenol is used to produce vulcanizing agents, specific data on the performance of Dithiobis(4-(1,1-dimethylpropyl)phenol) in rubber and elastomer formulations is not available. Information regarding its effect on cure characteristics, mechanical properties (such as tensile strength and elongation at break), and aging resistance in various rubber types is absent from the reviewed literature.

Engineering Plastics

There is no available research on the use and performance of Dithiobis(4-(1,1-dimethylpropyl)phenol) as a stabilizer in engineering plastics like polyamides (PA), polyesters (e.g., PET, PBT), or polycarbonates (PC).

Influence on Polymer Aging and Durability

Specific studies on the influence of Dithiobis(4-(1,1-dimethylpropyl)phenol) on the long-term aging and durability of polymers are not present in the available scientific literature. Such research would typically involve accelerated weathering tests (UV exposure, thermal aging) and monitoring of physical and chemical property changes over time.

Environmental Fate and Chemical Degradation Pathways in Research Contexts

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the involvement of living organisms, is a crucial process in determining the environmental persistence of chemical compounds. For Dithiobis(4-(1,1-dimethylpropyl)phenol), the primary abiotic degradation pathways are anticipated to be photolysis and oxidation by atmospheric radicals.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from sunlight. The disulfide bond in Dithiobis(4-(1,1-dimethylpropyl)phenol) is a known chromophore, meaning it can absorb light in the environmentally relevant ultraviolet (UV) spectrum. This absorption of UV radiation can lead to the cleavage of the relatively weak sulfur-sulfur bond, which typically has a dissociation energy of about 250 kJ/mol. This process would generate two 4-(1,1-dimethylpropyl)thiophenoxy radicals. These highly reactive radical species can then participate in a variety of subsequent reactions, including:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other organic molecules present in the environmental matrix (e.g., water, soil organic matter), leading to the formation of 4-(1,1-dimethylpropyl)thiophenol.

Recombination: The radicals could potentially recombine to reform the parent molecule or react with other radical species.

Oxidation: In the presence of oxygen, these radicals can be oxidized, leading to the formation of sulfonate and other more oxidized sulfur-containing species.

Furthermore, the phenolic rings themselves can absorb UV light, potentially leading to the generation of phenoxy radicals, although the disulfide bond is generally considered the more photolabile site.

In the atmosphere, Dithiobis(4-(1,1-dimethylpropyl)phenol), if it becomes airborne, would be subject to attack by highly reactive oxidative species, most notably hydroxyl radicals (•OH). The reaction with hydroxyl radicals is expected to be a significant degradation pathway. The rate of this reaction is largely determined by the structure of the molecule.

The hydroxyl radical can react with Dithiobis(4-(1,1-dimethylpropyl)phenol) in two primary ways:

Addition to the Aromatic Ring: The •OH radical can add to the electron-rich aromatic rings, forming a hydroxycyclohexadienyl-type radical. This intermediate can then react further, often with molecular oxygen, leading to ring-opening products or the formation of hydroxylated derivatives.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the phenolic hydroxyl group (-OH), forming a phenoxy radical and a molecule of water. This pathway is generally very fast for phenolic compounds.

The resulting phenoxy and other radical intermediates are subject to further reactions that can lead to the formation of various transformation products, including quinones and ring-cleavage products such as carboxylic acids and aldehydes. The presence of the bulky 1,1-dimethylpropyl (tert-amyl) group on the phenol (B47542) ring may influence the specific sites of radical attack due to steric hindrance.

Biodegradation Studies in Simulated Environmental Systems

Specific biodegradation studies on Dithiobis(4-(1,1-dimethylpropyl)phenol) are not readily found in scientific literature. However, the biodegradability of its constituent parts, alkylphenols, has been studied. Alkylphenols are known to be biodegradable, although the rate and extent can be highly variable depending on the specific structure of the alkyl chain and the environmental conditions.

It is hypothesized that the biodegradation of Dithiobis(4-(1,1-dimethylpropyl)phenol) would likely proceed via the cleavage of the disulfide bond as an initial step. This could be facilitated by microbial reductase enzymes, leading to the formation of two molecules of 4-(1,1-dimethylpropyl)thiophenol. Subsequently, the resulting alkylthiophenol would undergo further biodegradation. The degradation of the aromatic ring structure itself is a known microbial process, often initiated by dioxygenase enzymes that hydroxylate the ring, leading to catechol-like intermediates which can then undergo ring fission.

The presence of the branched tert-amyl group may pose a challenge for microbial degradation compared to linear alkyl chains, potentially leading to slower degradation rates and greater persistence.

Persistence and Transformation Products in Environmental Matrices

The environmental persistence of Dithiobis(4-(1,1-dimethylpropyl)phenol) will be a function of the rates of the abiotic and biotic degradation processes described above. Due to the potential for slower biodegradation of the branched alkylphenol structure and the stability of the molecule in the absence of light and strong oxidants, it may exhibit some degree of persistence in certain environmental compartments, such as sediments and anaerobic waters where degradation processes are slower.

Based on the predicted degradation pathways, a number of transformation products could be formed in various environmental matrices.

Table 1: Potential Transformation Products of Dithiobis(4-(1,1-dimethylpropyl)phenol) in Environmental Matrices

| Transformation Product Name | Potential Formation Pathway | Environmental Matrix |

| 4-(1,1-dimethylpropyl)thiophenol | Photolysis (S-S bond cleavage followed by H-abstraction), Biodegradation (reductive cleavage of S-S bond) | Water, Soil, Sediment |

| 4-(1,1-dimethylpropyl)phenol | Desulfurization of thiophenol intermediate | Water, Soil |

| 4-(1,1-dimethylpropyl)benzenesulfonic acid | Oxidation of the sulfur moiety | Water, Soil |

| Hydroxylated Dithiobis(4-(1,1-dimethylpropyl)phenol) | Oxidative degradation (e.g., by •OH radicals) | Atmosphere, Water |

| Quinone-type structures | Oxidation of the phenolic rings | Water, Soil |

| Various low molecular weight carboxylic acids and aldehydes | Ring-opening reactions from oxidative or biological degradation | Water, Soil, Atmosphere |

Structure Activity Relationship Sar Studies for Optimized Performance

Impact of Phenolic Substituents on Antioxidant Efficacy

The antioxidant mechanism of phenolic compounds is primarily based on their ability to donate a hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals. The efficiency of this process is heavily influenced by the nature and position of other substituents on the aromatic ring.

The beneficial effects of phenolic compounds are largely attributable to their redox properties, which enable them to act as reducing agents and hydrogen donors. nih.gov The number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring, are of critical importance in modulating antioxidant capacity. nih.gov For Dithiobis(4-(1,1-dimethylpropyl)phenol), the key is the hydrogen-donating ability of the single hydroxyl group on each phenol (B47542) ring. The presence of electron-donating groups (EDGs) on the ring, typically at the ortho and para positions relative to the hydroxyl group, can increase the electron density on the oxygen atom. This weakens the O-H bond, making the hydrogen atom more readily available for donation to a radical and stabilizing the resulting phenoxyl radical. Conversely, electron-withdrawing groups (EWGs) would decrease the antioxidant efficacy by strengthening the O-H bond.

| Substituent Type (at ortho/para position) | Electronic Effect | Impact on O-H Bond Dissociation Energy (BDE) | Predicted Effect on Antioxidant Efficacy |

|---|---|---|---|

| Electron Donating Group (e.g., -OCH₃, -CH₃) | Increases electron density on the ring | Decreases | Increase |

| Electron Withdrawing Group (e.g., -NO₂, -CN) | Decreases electron density on the ring | Increases | Decrease |

| Alkyl Group (e.g., -C(CH₃)₂CH₂CH₃) | Weakly electron-donating; provides steric hindrance | Slightly Decreases | Increase (due to electronic and steric effects) |

Influence of the Disulfide Linkage on Reactivity and Stability

The disulfide bond (-S-S-) is a unique and critical feature of the molecule, serving as more than just a linker. It plays a dual role in the stabilization mechanism. Disulfide bonds are pivotal in stabilizing the structures of many proteins by creating covalent cross-links. nih.govku.dk This stabilizing influence is also observed in chemical additives.

The reactivity of the disulfide bond is highly dependent on its local structure and environment. nih.govku.dk In the context of Dithiobis(4-(1,1-dimethylpropyl)phenol), the S-S bond is relatively weak and can undergo homolytic cleavage (break apart) under stress, such as exposure to heat or UV light. This cleavage generates two sulfur-centered radicals (Ar-S•), which are effective at trapping polymer radicals and terminating degradation chain reactions.

Furthermore, the stability of the disulfide bond itself is a key performance parameter. The conformation of the bond can significantly affect its reactivity. nih.gov While five-membered ring disulfides are known to be particularly reactive, the acyclic, or linear, disulfide bridge in Dithiobis(4-(1,1-dimethylpropyl)phenol) offers a balance of stability and reactivity. nih.gov Its ability to modulate protein stability is context-dependent, sometimes increasing and sometimes decreasing mechanical stability depending on the surrounding structure. nih.govresearchgate.net This suggests the flexibility of the disulfide linkage is a key parameter that can be tuned. The bond must be stable enough to prevent premature decomposition of the additive but reactive enough to intervene in the degradation process when needed.

Steric Effects of Alkyl Groups on Radical Scavenging

The term "hindered phenol" arises from the presence of bulky alkyl groups positioned ortho to the hydroxyl group. In Dithiobis(4-(1,1-dimethylpropyl)phenol), the sulfur bridge occupies one ortho position, while the other is unsubstituted. The 1,1-dimethylpropyl (tert-amyl) group is located at the para position.

Steric effects from alkyl groups are highly specific to the molecular environment and the reaction being considered. rsc.org The primary role of these bulky groups is to provide steric hindrance, which physically shields the reactive sites of the molecule—the phenolic hydroxyl group and the resulting phenoxyl radical. This shielding has several benefits:

It enhances the stability of the phenoxyl radical formed after hydrogen donation, preventing it from participating in undesirable side reactions.

It can improve the compatibility of the additive within a polymer matrix.

It can limit the accessibility of the hydroxyl group, which can modulate its reactivity in a favorable way.

While a universal scale for steric effects is not feasible, it is a general principle that a bulky group will confer bulky properties to a molecule. rsc.org The size and branching of the alkyl group are critical. A quantitative structure-activity relationship study on a different series of molecules showed that the length of a 1',1'-dimethylalkyl side chain was crucial for optimal activity, with chains that were too short or too long resulting in reduced performance. nih.gov This highlights the importance of the specific 1,1-dimethylpropyl group in achieving a balance between steric protection and reactivity for efficient radical scavenging.

| Alkyl Group (at para-position) | Relative Bulkiness (Steric Hindrance) | Key Impact on Radical Scavenging |

|---|---|---|

| Methyl (-CH₃) | Low | Minimal steric protection of the phenoxyl radical. |

| tert-Butyl (-C(CH₃)₃) | High | Excellent steric protection, enhances radical stability. |

| 1,1-dimethylpropyl (-C(CH₃)₂C₂H₅) | High | Provides significant steric protection, similar to tert-butyl, balancing stability and reactivity. |

| n-Pentyl (-(CH₂)₄CH₃) | Moderate | Less steric hindrance around the key functional groups compared to branched isomers. |

Q & A

Q. What synthetic methodologies are recommended for preparing high-purity Dithiobis(4-(1,1-dimethylpropyl)phenol)?

- Methodological Answer : The synthesis involves two key steps: (i) Friedel-Crafts alkylation to introduce the 1,1-dimethylpropyl group onto phenol, yielding 4-(1,1-dimethylpropyl)phenol (CAS 80-46-6). This step requires AlCl₃ as a catalyst and tert-amyl chloride as the alkylating agent . (ii) Oxidative coupling of the thiol derivative (e.g., 4-(1,1-dimethylpropyl)-2-mercaptophenol, CAS 64092-29-1) using oxidizing agents like H₂O₂ or I₂ to form the disulfide bond. Purity (>95%) is achieved via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing the structural integrity of Dithiobis(4-(1,1-dimethylpropyl)phenol)?

- Methodological Answer :

- NMR spectroscopy : Confirm substituent positions and disulfide bond formation via ¹H/¹³C NMR chemical shifts (e.g., tert-alkyl protons at δ 1.2–1.4 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₃₃H₄₅O₃P for related phosphite derivatives ).

- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 270–280 nm .

Q. How does the solubility profile of Dithiobis(4-(1,1-dimethylpropyl)phenol) influence experimental design in different solvent systems?

- Methodological Answer : The compound is lipophilic, with high solubility in organic solvents (e.g., ethanol, chloroform) but negligible solubility in water . For biological assays, use DMSO as a stock solvent (<0.1% final concentration to avoid cytotoxicity). In environmental studies, simulate hydrophobic interactions using octanol-water partition coefficients (log P ~4.5–5.0) .

Advanced Research Questions

Q. What mechanistic insights explain the oxidative stability of the disulfide bond in Dithiobis(4-(1,1-dimethylpropyl)phenol) under varying pH conditions?

- Methodological Answer : The disulfide bond (S–S) undergoes pH-dependent cleavage:

- Acidic conditions : Protonation weakens S–S bonds, leading to thiol formation (e.g., detected via Ellman’s assay).

- Alkaline conditions : Nucleophilic attack by OH⁻ accelerates degradation. Monitor stability using UV-Vis spectroscopy (absorbance decay at 250 nm) and HPLC .

Q. How can researchers resolve contradictions in reported bioactivity data for Dithiobis(4-(1,1-dimethylpropyl)phenol) across different cell lines?

- Methodological Answer :

- Dose-response standardization : Use IC₅₀ values normalized to cell viability assays (e.g., MTT or resazurin).

- Cell-line specificity : Compare endocrine disruption activity (e.g., estrogen receptor binding) in MCF-7 (responsive) vs. HEK-293 (non-responsive) cells .

- Metabolic profiling : LC-MS/MS identifies metabolite interference (e.g., glucuronidation in hepatic cells) .

Q. What computational modeling approaches are suitable for predicting the environmental degradation pathways of Dithiobis(4-(1,1-dimethylpropyl)phenol)?

- Methodological Answer :

- QSAR models : Predict biodegradation half-lives using EPI Suite™ or TEST software, incorporating log P and molecular volume .

- Density Functional Theory (DFT) : Simulate bond dissociation energies (BDE) for S–S and C–S bonds to identify dominant degradation routes (e.g., photolysis vs. hydrolysis) .

- Molecular docking : Assess interactions with environmental enzymes (e.g., laccases) to predict microbial degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.